molecular formula C15H11BrN2OS B14952854 6-bromo-N-(2-pyridylmethyl)-1-benzothiophene-2-carboxamide

6-bromo-N-(2-pyridylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B14952854
M. Wt: 347.2 g/mol
InChI Key: FHZMLFOACSDYJP-UHFFFAOYSA-N
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Description

6-bromo-N-(2-pyridylmethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a bromine atom at the 6th position, a pyridylmethyl group at the nitrogen atom, and a carboxamide group at the 2nd position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-pyridylmethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-pyridylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted benzothiophene derivatives.

Scientific Research Applications

6-bromo-N-(2-pyridylmethyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-pyridylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(2-pyridylmethyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and its benzothiophene core structure

Properties

Molecular Formula

C15H11BrN2OS

Molecular Weight

347.2 g/mol

IUPAC Name

6-bromo-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H11BrN2OS/c16-11-5-4-10-7-14(20-13(10)8-11)15(19)18-9-12-3-1-2-6-17-12/h1-8H,9H2,(H,18,19)

InChI Key

FHZMLFOACSDYJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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